molecular formula C6H5Cl3FN B2393316 2,5-Dichloro-4-fluoroaniline;hydrochloride CAS No. 42823-28-9

2,5-Dichloro-4-fluoroaniline;hydrochloride

Cat. No.: B2393316
CAS No.: 42823-28-9
M. Wt: 216.46
InChI Key: ZDDFSUBJWDOVPG-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoroaniline;hydrochloride is a chemical compound with the molecular formula C6H4Cl2FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-fluoroaniline;hydrochloride typically involves the chlorination and fluorination of aniline derivatives. One common method includes the reaction of 2,5-dichloroaniline with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-fluoroaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes .

Scientific Research Applications

2,5-Dichloro-4-fluoroaniline;hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-fluoroaniline;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts specific electronic and steric effects, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2,5-dichloro-4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDFSUBJWDOVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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